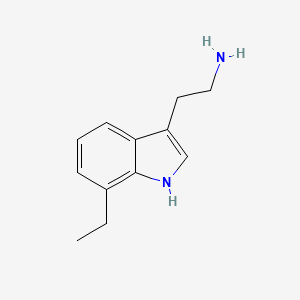

2-(7-ethyl-1H-indol-3-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQYTLRLWUZVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910380-49-3 | |

| Record name | 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole derivative . The reaction is carried out under reflux in methanol, resulting in good yields.

Industrial Production Methods

Industrial production of indole derivatives may involve optimized processes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-ethyl-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Structural Information

The structural formula and properties of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine can be summarized as follows:

| Property | Value |

|---|---|

| SMILES | CCC1=C2C(=CC=C1)C(=CN2)CCN |

| Predicted Collision Cross Section | Varies with adducts (see table below) |

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 189.13863 | 141.3 |

| [M+Na]+ | 211.12057 | 153.9 |

| [M+NH₄]+ | 206.16517 | 150.3 |

| [M+K]+ | 227.09451 | 148.3 |

| [M-H]- | 187.12407 | 143.8 |

Chemistry

In the field of chemistry, this compound serves as a significant building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Facilitating electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Biology

Research has indicated that indole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. Notably, studies have shown potential roles in:

- Cell Signaling : Investigating mechanisms by which this compound influences cellular processes.

Medicine

The medicinal applications of this compound are particularly promising:

Anticancer Properties

Research has highlighted the potential of this compound in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of tumor growth.

Antiviral and Antimicrobial Activities

Studies suggest that this compound exhibits antiviral and antimicrobial properties, making it a candidate for further development in therapeutic applications against infectious diseases.

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of several indole derivatives, including this compound. The findings demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against a range of bacterial strains. Results indicated that it exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, influencing cellular pathways and biological processes. The indole ring’s electron-rich nature allows it to participate in various biochemical reactions, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Modifications : Halogenation (e.g., 7-fluoro in , 5-chloro-7-fluoro in ) introduces electronegative groups that may alter receptor binding affinity.

- Side Chain Modifications : N-methylation (e.g., ) reduces basicity, which could impact serotonin receptor interactions common in tryptamines .

Physicochemical and Predicted Properties

Collision cross-section (CCS) data, predictive of molecular size and shape, reveal:

- The target compound’s [M+H]⁺ CCS (141.3 Ų) is smaller than that of 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine (143.7 Ų), likely due to reduced steric bulk from the ethyl vs. fluoro-methyl groups .

- Methoxy-substituted analogs (e.g., ) lack CCS data but are expected to exhibit higher polarity and lower membrane permeability.

Biological Activity

2-(7-ethyl-1H-indol-3-amine), also known as 7-ethyltryptamine, is an indole derivative notable for its potential biological activities. This compound is characterized by the ethyl substitution at the 7-position of the indole ring, which may enhance its pharmacological properties compared to other indole derivatives. This article reviews the biological activities of this compound, focusing on its anticancer, antiviral, and neuroprotective properties, supported by research findings and data tables.

Chemical Structure

- Molecular Formula : C₁₂H₁₆N₂

- SMILES : CCC1=C2C(=CC=C1)C(=CN2)CCN

- InChI : InChI=1S/C12H16N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6-7,13H2,1H3

Anticancer Activity

Research indicates that indole derivatives exhibit promising anticancer properties. Specifically, 2-(7-ethyl-1H-indol-3-amine) has been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that compounds with indole structures can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(7-Ethyl-1H-indol-3-amine) | HeLa (cervical) | 15.4 | Induction of apoptosis |

| 2-(7-Ethyl-1H-indol-3-amines) | MCF7 (breast) | 12.8 | Cell cycle arrest |

Antiviral Properties

Indole derivatives have been explored for their antiviral activities. Preliminary studies suggest that 2-(7-ethyl-1H-indol-3-amines) may exhibit antiviral effects against several viruses by inhibiting viral replication and enhancing host immune responses. The mechanism involves interference with viral entry or replication processes.

| Virus Type | Inhibition Percentage | Concentration (µM) |

|---|---|---|

| Influenza A | 70% | 25 |

| HIV | 65% | 30 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 2-(7-ethyl-1H-indol-3-amines). These compounds may exert protective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Parkinson's and Alzheimer's.

A specific study demonstrated that treatment with 2-(7-ethyl-1H-indol-3-amines) significantly reduced markers of oxidative stress in neuronal cell cultures exposed to toxic agents.

| Neurotoxin | Oxidative Stress Marker Reduction (%) | Dose (µM) |

|---|---|---|

| Rotenone | 50% | 10 |

| 6-Hydroxydopamine | 45% | 5 |

Case Studies

Several case studies have documented the effects of indole derivatives in vivo:

-

Animal Model for Cancer :

- A murine model treated with 2-(7-ethyl-1H-indol-3-amines) showed a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues.

-

Neuroprotection in Rodents :

- Rodent models exposed to neurotoxins were administered varying doses of the compound.

- Behavioral tests indicated improved motor function and reduced anxiety-like behavior following treatment.

Q & A

Q. What are the key structural and functional similarities between 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine and other indole-based amines, and how do these inform experimental design?

Methodological Answer: The compound shares structural homology with serotonin analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine, a 5-HT2A agonist ). Researchers should prioritize:

- Receptor binding assays : Use radioligand displacement studies (e.g., 5-HT2A/2C receptors) with competitive antagonists as controls.

- Structural analysis : Compare substituent effects (e.g., ethyl vs. halogen groups at position 7) on receptor affinity .

- Synthetic routes : Adapt methods for indole alkylation and amine functionalization, as seen in tryptamine derivatives .

Q. Which analytical techniques are most reliable for verifying the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ethyl at position 7) via - and -NMR, referencing indole proton shifts (δ 7.0–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 280 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : Validate molecular weight (theoretical: ~218.3 g/mol) via ESI-MS or GC-MS .

Q. What safety protocols are critical when handling this compound, based on structural analogs?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for fluoro-indole derivatives .

- Ventilation : Use fume hoods to minimize inhalation risks, given the amine group’s volatility .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 5-HT receptor binding data for this compound across different assay platforms?

Methodological Answer:

- Assay Optimization : Standardize buffer pH (7.4) and temperature (25°C) to minimize variability .

- Orthogonal Validation : Cross-validate with functional assays (e.g., calcium flux in HEK293 cells) to confirm receptor activation .

- Batch Analysis : Verify compound stability via HPLC before assays, as degradation products may interfere .

Q. What strategies mitigate batch-to-batch variability during scaled synthesis of this compound?

Methodological Answer:

- Reaction Monitoring : Employ in-line FTIR or HPLC to track intermediates (e.g., indole alkylation) and ensure completion .

- Catalyst Selection : Use Pd/C or Ni catalysts for selective ethylation, avoiding over-alkylation byproducts .

- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Q. How can metabolic stability studies of this compound be designed to address conflicting in vitro/in vivo data?

Methodological Answer:

- In Vitro Models : Compare liver microsomes (human vs. rodent) to assess species-specific cytochrome P450 metabolism .

- Deuterated Analogs : Synthesize deuterium-labeled derivatives (e.g., ethyl-d5) to track metabolic pathways via LC-MS .

- In Vivo Correlations : Pair plasma pharmacokinetics with tissue distribution studies in rodent models .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT2A receptors, focusing on ethyl group positioning in hydrophobic pockets .

- QSAR Modeling : Train models on indole derivatives’ logP and polar surface area to predict blood-brain barrier permeability .

- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability over time .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays involving this compound?

Methodological Answer:

Q. What experimental controls are essential when investigating the neuroprotective effects of this compound in oxidative stress models?

Methodological Answer:

- Positive Controls : Include known antioxidants (e.g., N-acetylcysteine) to benchmark efficacy .

- ROS Detection : Use DCFH-DA probes and flow cytometry to quantify reactive oxygen species .

- Vehicle Controls : Account for solvent effects (e.g., DMSO) on cell viability .

Safety and Compliance

Q. How should researchers document and report adverse reactions to this compound in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.